molecular formula C13H10ClNO2S B2690770 N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide CAS No. 312772-68-2

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Cat. No. B2690770
CAS RN: 312772-68-2
M. Wt: 279.74
InChI Key: HDSHZLZMDAJJQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves understanding the molecular structure of the compound, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

One of the significant applications of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide derivatives is in the field of anticancer research. Thiophene-based compounds, including those related to this compound, have shown promising in vitro cytotoxicity against several cancer cell lines. The presence of a thiazolidinone ring or thiosemicarbazide moiety in these compounds significantly enhances their inhibitory activity, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

CNS Depressant Activity

Another research area involves the synthesis and biological evaluation of Schiff bases derived from thiophene-3-carboxamide compounds for their central nervous system (CNS) depressant activity. These studies suggest the potential of thiophene derivatives in the development of new therapeutic agents targeting the CNS (Bhattacharjee, Saravanan, & Mohan, 2011).

Environmental Applications

Thiophene-modified polymers have also been developed for environmental applications, such as the removal of heavy metal ions from wastewater. These studies demonstrate the use of thiophene-based compounds in enhancing the efficiency of polymeric membranes for water purification, showcasing the versatility of these compounds in addressing environmental concerns (Letters in Applied NanoBioScience, 2020).

Material Science

In the field of material science, thiophene-based compounds have been utilized in the synthesis of aromatic polyamides and polymers with inherent viscosities and thermal stability. These materials, derived from thiophene compounds, are notable for their solubility and potential applications in creating transparent and flexible films, further illustrating the broad applicability of thiophene derivatives (Kakimoto, Negi, & Imai, 1985).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide may also interact with various cellular targets.

Mode of Action

It is suggested that the compound may exhibit π-π interactions with amino acid residues . This interaction could potentially alter the function of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a wide range of biochemical pathways.

Result of Action

Based on the potential interactions with various cellular targets and the wide range of biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It often includes its toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions and applications of the compound. It could include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSHZLZMDAJJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (4.9 mL, 56.00 mmol) was added to solution of 5-chloro-thiophene-2-carboxylic acid (4.78 g, 29.40 mmol), DMF (0.25 mL), and CH2Cl2 (50 ml) at room temperature. After stirring overnight, the reaction was stripped of solvent and unreacted oxalyl choride in vacuo, giving a colorless oil. The oil was dissolved in CH2Cl2 (50 mL), and treated with 3-aminoacetophenone (3.78 g, 28.00 mmol) and triethylamine (4.68 mL, 33.60 mmol). After stirring for 1 h, the mixture was diluted with 800 mL of ethyl acetate, extracted with 1N HCl, 1N NaHCO3, brine, and dried over MgSO4. The resulting solution was concentrated in vacuo to a volume of 100 mL, giving 5-chloro-thiophene-2-carboxylic acid (3-acetyl-phenyl)-amide as a white powder, which was collected by filtration and dried under high vacuum (8.12 g, 81% yield).
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
Quantity
4.68 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

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